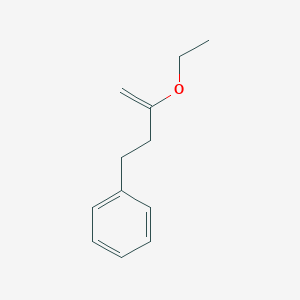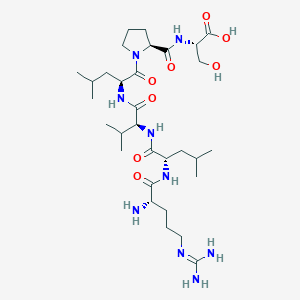![molecular formula C7H10O4 B14211935 5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one CAS No. 565434-20-0](/img/structure/B14211935.png)
5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one is a chemical compound belonging to the class of butenolides It is characterized by a furanone ring substituted with hydroxy, hydroxyethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-hydroxy-4-methyl-2(5H)-furanone with an appropriate hydroxyethylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3-methylfuran-2(5H)-one: A butenolide with similar structural features but lacking the hydroxyethyl group.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Another butenolide with an ethyl group instead of the hydroxyethyl group.
Uniqueness
5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one is unique due to the presence of both hydroxy and hydroxyethyl groups, which confer distinct chemical properties and potential applications compared to its analogs. This structural uniqueness may result in different reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
565434-20-0 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-hydroxy-4-[(1S)-1-hydroxyethyl]-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O4/c1-3-5(4(2)8)7(10)11-6(3)9/h4,6,8-9H,1-2H3/t4-,6?/m0/s1 |
InChI Key |
IILOCLZNWNMJJN-VKZKZBKNSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC1O)[C@H](C)O |
Canonical SMILES |
CC1=C(C(=O)OC1O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


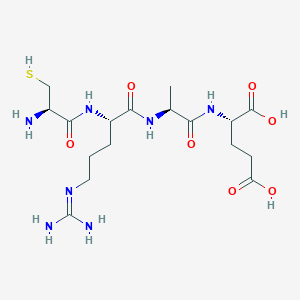

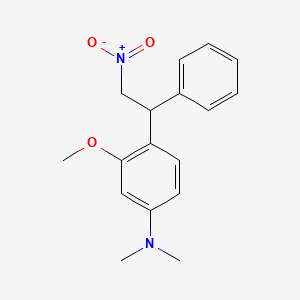
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
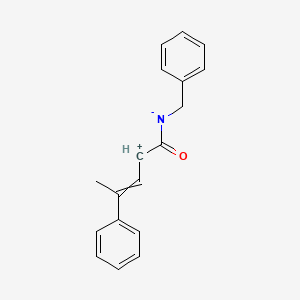
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
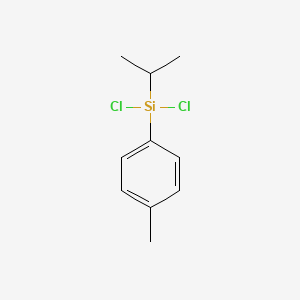
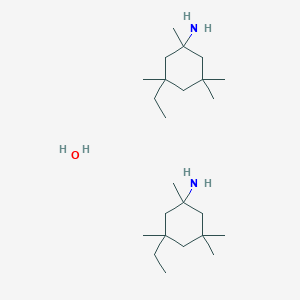
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
